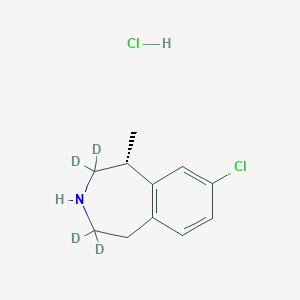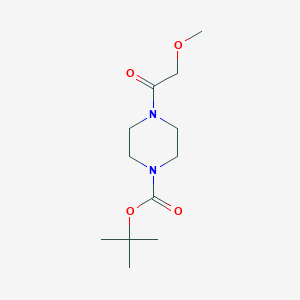![molecular formula C12H12F3NO4-2 B13846457 Oxalate;3-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13846457.png)
Oxalate;3-[3-(trifluoromethyl)phenyl]propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxalate;3-[3-(trifluoromethyl)phenyl]propan-1-amine is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a propan-1-amine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(trifluoromethyl)phenyl]propan-1-amine typically involves a multi-step process. One common method includes the Mizoroki-Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acroleine diethyl acetal, catalyzed by palladium acetate in the presence of tetrabutylammonium acetate. This is followed by a hydrogenation reaction of the crude mixture of products in a cascade process . The final product is obtained through reductive amination of the intermediate with ®-(+)-1-(1-naphthyl)ethylamine using a catalyst with a very low content of precious metal .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of microwave-assisted conditions to reduce reaction times without affecting selectivity and yield . The recovery of palladium species as Pd/Al2O3 at the end of the reaction is also a key aspect of the industrial process to ensure cost-effectiveness and sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
3-[3-(trifluoromethyl)phenyl]propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, hydrogen gas for hydrogenation, and various oxidizing agents for oxidation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reductive amination process yields the final amine product, while oxidation reactions can produce oxides or other oxygenated derivatives .
Applications De Recherche Scientifique
3-[3-(trifluoromethyl)phenyl]propan-1-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-[3-(trifluoromethyl)phenyl]propan-1-amine and its derivatives involves interaction with specific molecular targets. For example, Cinacalcet, a derivative of this compound, acts by increasing the sensitivity of calcium-sensing receptors to extracellular calcium, thereby inhibiting parathyroid hormone secretion . This mechanism is crucial for its therapeutic effects in treating conditions related to calcium metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluoxetine: An antidepressant that also contains a trifluoromethyl group attached to a phenyl ring.
Sorafenib: A cancer treatment drug with a trifluoromethyl group in its structure.
Pexidartinib: A drug used for treating tenosynovial giant cell tumor, which also features a trifluoromethyl group.
Uniqueness
3-[3-(trifluoromethyl)phenyl]propan-1-amine is unique due to its specific structure, which allows for versatile chemical modifications and applications. Its trifluoromethyl group imparts stability and lipophilicity, making it valuable in drug design and materials science .
Propriétés
Formule moléculaire |
C12H12F3NO4-2 |
|---|---|
Poids moléculaire |
291.22 g/mol |
Nom IUPAC |
oxalate;3-[3-(trifluoromethyl)phenyl]propan-1-amine |
InChI |
InChI=1S/C10H12F3N.C2H2O4/c11-10(12,13)9-5-1-3-8(7-9)4-2-6-14;3-1(4)2(5)6/h1,3,5,7H,2,4,6,14H2;(H,3,4)(H,5,6)/p-2 |
Clé InChI |
ILWYOSZHPKMLLP-UHFFFAOYSA-L |
SMILES canonique |
C1=CC(=CC(=C1)C(F)(F)F)CCCN.C(=O)(C(=O)[O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


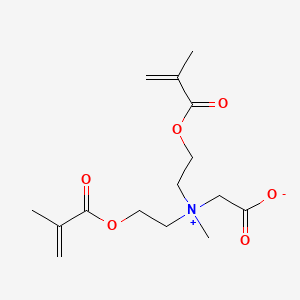
![6-(1H-pyrazolo[3,4-b]pyridin-5-yl)-4-pyridin-4-ylquinazoline](/img/structure/B13846401.png)
![(E)-but-2-enedioic acid;2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine](/img/structure/B13846408.png)
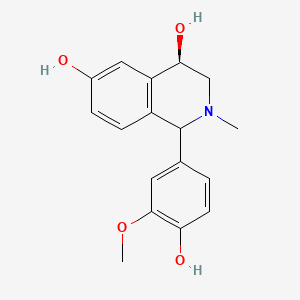
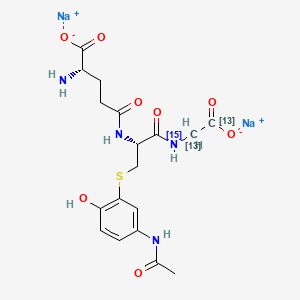
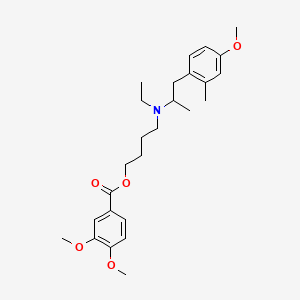
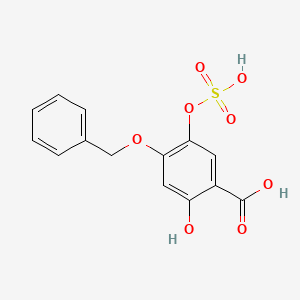
![2-[[3-Bromo-2-(methyloxy)phenyl]methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13846433.png)
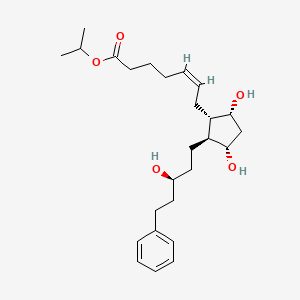

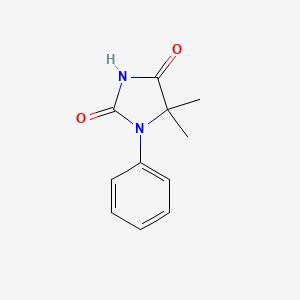
![2-[5-Methyl-4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13846466.png)
